N-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C17H10N2O3S and its molecular weight is 322.34. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
N-(1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide derivatives have been studied for their potential antimicrobial properties. For instance, a study by Incerti et al. (2017) synthesized a series of compounds similar to N-(1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide, evaluating their antimicrobial activity against various bacterial and fungal species. These compounds demonstrated potent activity, with some showing minimal inhibitory concentrations (MIC) in the range of 10.7-21.4 μmol mL-1 × 10-2 and minimum bactericidal concentrations (MBC) of 21.4-40.2 μmol mL-1 × 10-2. The antimicrobial activity was attributed to the specific molecular properties of these compounds (Incerti et al., 2017).
Chemosensory Applications
Research by Wang et al. (2015) explored the use of coumarin benzothiazole derivatives, structurally related to N-(1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide, as chemosensors for cyanide anions. These compounds demonstrated a change in color and fluorescence upon interaction with cyanide, indicating potential applications in chemical sensing and environmental monitoring (Wang et al., 2015).
Antitumor Activity
A study by Ostapiuk et al. (2017) synthesized a series of compounds related to N-(1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide to investigate their antitumor activity. Two specific derivatives showed high ability to inhibit the in vitro growth of human tumor cells, suggesting that these compounds could be promising in the search for new anticancer agents (Ostapiuk et al., 2017).
Psychotropic Activity
The potential psychotropic properties of N-(1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide derivatives were explored by Zablotskaya et al. (2013). Their research synthesized and characterized a series of derivatives, finding them to be active in psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screening. These compounds demonstrated sedative action and high anti-inflammatory activity, with some exhibiting antimicrobial action as well (Zablotskaya et al., 2013).
Mechanism of Action
The mechanism of action of benzothiazole derivatives can vary depending on their specific structure and the biological or chemical context in which they are used. For example, the corrosion inhibition efficiency of a synthesized organic compound has been explained on the basis of its structure-dependent electron-donating properties .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O3S/c20-12-9-14(22-13-7-3-1-5-10(12)13)16(21)19-17-18-11-6-2-4-8-15(11)23-17/h1-9H,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJITSQRKQKUBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.